2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a benzylthio group, a methoxybenzo[d]thiazolyl group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions
Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group on the benzothiazole core.
Introduction of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced through a nucleophilic substitution reaction involving a pyridine derivative and a suitable leaving group on the benzothiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.
Scientific Research Applications
2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(benzo[d]thiazol-2-yl)acetamide
- 2-(benzylthio)-N-(pyridin-2-ylmethyl)acetamide
- N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzylthio group, methoxybenzo[d]thiazolyl group, and pyridin-2-ylmethyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-28-19-10-11-21-20(13-19)25-23(30-21)26(14-18-9-5-6-12-24-18)22(27)16-29-15-17-7-3-2-4-8-17/h2-13H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIIHLKUELHKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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